1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one
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Overview
Description
1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that features a furan ring substituted with a chlorine atom and an imidazolidin-2-one moiety
Preparation Methods
The synthesis of 1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 5-chlorofuran-2-carbaldehyde and imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorine atom on the furan ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:
1-{[(5-Methylfuran-2-yl)methylidene]amino}imidazolidin-2-one: This compound has a similar structure but with a methyl group instead of a chlorine atom on the furan ring.
1-{[(5-Nitrofuran-2-yl)methylidene]amino}imidazolidin-2-one: This compound features a nitro group on the furan ring, which can significantly alter its chemical and biological properties.
Properties
CAS No. |
62254-62-0 |
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Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-[(5-chlorofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-1-6(14-7)5-11-12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13) |
InChI Key |
HOADBTGQZPNJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=C(O2)Cl |
Origin of Product |
United States |
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